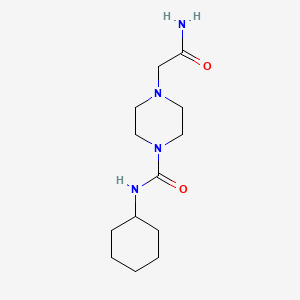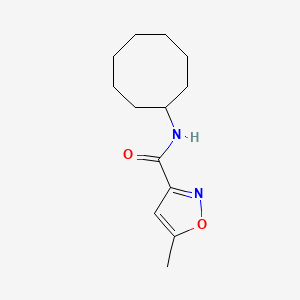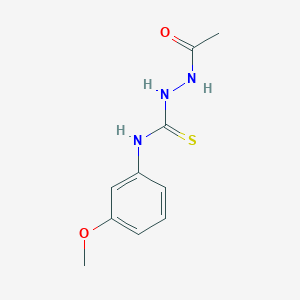
4-(2-amino-2-oxoethyl)-N-cyclohexyl-1-piperazinecarboxamide
Overview
Description
The compound "4-(2-amino-2-oxoethyl)-N-cyclohexyl-1-piperazinecarboxamide" is a derivative of piperazine, a class of organic compounds known for their versatility in pharmaceutical chemistry due to their involvement in forming stable heterocyclic frameworks. Piperazine derivatives are widely studied for their potential in drug development, exhibiting a range of biological activities.
Synthesis Analysis
The synthesis of piperazine derivatives often involves the acylation, alkylation, and substitution reactions that introduce various functional groups into the piperazine nucleus. For instance, Kulkarni et al. (2016) detailed the synthesis and characterization of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, highlighting techniques like FT-IR, 1H & 13C NMR, and LCMS for characterizing the synthesized compounds (Kulkarni et al., 2016).
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be elucidated using single crystal X-ray diffraction analysis. The study by Kulkarni et al. (2016) provides insight into the linear and L-shaped configurations of piperazine derivatives, underscoring the importance of crystal structure in determining the compound's physical and chemical properties.
Chemical Reactions and Properties
Piperazine compounds participate in various chemical reactions, such as hydrosilylation, as demonstrated by Zhouyu Wang et al. (2006), where l-piperazine-2-carboxylic acid-derived N-formamides were used as Lewis basic catalysts for the hydrosilylation of N-aryl imines (Wang et al., 2006). These reactions highlight the chemical versatility of piperazine derivatives.
Scientific Research Applications
Psychoactive Substance Analysis
Research on substances like MT-45, which shares structural similarities with piperazine derivatives, focuses on their psychoactive effects and potential for abuse. Studies have detailed cases of non-fatal intoxications associated with new psychoactive substances (NPS), highlighting the clinical challenges they pose. These investigations serve as a foundation for understanding the pharmacological and toxicological profiles of compounds like "4-(2-amino-2-oxoethyl)-N-cyclohexyl-1-piperazinecarboxamide" (Helander, Bäckberg, & Beck, 2014).
Receptor Binding Studies
Research into the binding affinity of compounds to 5-HT1A receptors involves derivatives like [11C]WAY-100635, which shares a functional group with piperazine-based compounds. These studies are critical for developing and understanding the mechanisms of action of potential therapeutics targeting central nervous system disorders (Pike et al., 1995).
Drug Metabolism and Disposition
The metabolism and disposition of novel drugs, such as Venetoclax, an inhibitor targeting B-cell lymphoma-2 proteins, are central to understanding the pharmacokinetics and safety profile of new therapeutic agents. Studies focusing on these aspects provide insights into how compounds are metabolized, eliminated, and the formation of metabolites, which is essential for drug development and safety evaluation (Liu et al., 2017).
Novel Sedatives and Anesthetics
Investigations into novel sedatives, such as JM-1232(–), involve understanding their pharmacological properties, including efficacy, safety, and mechanism of action. These studies are crucial for the development of safer, more effective anesthetics with potential applications in surgery and other medical procedures requiring sedation (Sneyd et al., 2012).
properties
IUPAC Name |
4-(2-amino-2-oxoethyl)-N-cyclohexylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O2/c14-12(18)10-16-6-8-17(9-7-16)13(19)15-11-4-2-1-3-5-11/h11H,1-10H2,(H2,14,18)(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZBIXIRXYCTSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCN(CC2)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-amino-2-oxoethyl)-N-cyclohexylpiperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}glycinate](/img/structure/B4626851.png)

![(2,3-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4626868.png)
![N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B4626872.png)

![methyl 4-(4-methoxyphenyl)-2-[({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4626891.png)


![4-{[(3-chlorophenyl)(methylsulfonyl)amino]methyl}-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4626912.png)
![N-[3-(4-morpholinyl)propyl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4626913.png)

![2-[(4-ethyl-5-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4626943.png)
![3,3'-[1,4-phenylenebis(methylenethio)]bis(5-isopropyl-4H-1,2,4-triazol-4-amine)](/img/structure/B4626946.png)
![2-cyano-N-(3-cyano-2-thienyl)-3-{5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}acrylamide](/img/structure/B4626952.png)